molecular formula C15H23ClN2O B14119888 N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride CAS No. 77966-90-6

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride

Cat. No.: B14119888
CAS No.: 77966-90-6
M. Wt: 282.81 g/mol
InChI Key: VBHDRHQPSDOHPO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-piperidin-1-ylacetamide hydrochloride (CAS 65797-42-4) is a synthetic compound with a core structure comprising a 2,6-dimethylphenyl group linked to a piperidine ring via an acetamide bridge. Its synthesis involves reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by substitution with hexahydroazepine (piperidine) . The hydrochloride salt enhances solubility and stability. Pharmacologically, it exhibits local anesthetic and antiarrhythmic activity due to sodium channel blockade, akin to lidocaine and related agents .

Properties

CAS No.

77966-90-6

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-12-7-6-8-13(2)15(12)16-14(18)11-17-9-4-3-5-10-17;/h6-8H,3-5,9-11H2,1-2H3,(H,16,18);1H

InChI Key

VBHDRHQPSDOHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCC2.Cl

Origin of Product

United States

Preparation Methods

Haloacetylation-Substitution Route

This two-step process remains the most widely adopted industrial method, as detailed in US Patent 8,541,578B2 and modified for piperidine systems:

Step 1: N-Chloroacetylation of 2,6-Xylidine
2,6-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane under nitrogen atmosphere:

2,6-Xylidine + ClCH₂COCl → N-(2,6-Dimethylphenyl)-2-chloroacetamide + HCl  

Optimized Conditions

  • Molar ratio (aniline:chloroacetyl chloride): 1:1.05
  • Temperature: 0–5°C (exothermic control)
  • Yield: 89–92% after recrystallization (hexane/ethyl acetate)

Step 2: Piperidine Substitution
The chloroacetamide intermediate undergoes nucleophilic displacement with piperidine:

N-(2,6-Dimethylphenyl)-2-chloroacetamide + Piperidine → N-(2,6-Dimethylphenyl)-2-piperidin-1-ylacetamide + HCl  

Critical parameters from scaled production:

Parameter Optimal Value Effect of Deviation
Piperidine equivalents 3.0–3.5 <3: Incomplete substitution
>3.5: Emulsification issues
Solvent Ethanol/water (7:3) Pure ethanol: Slower kinetics
Temperature 80–85°C <70°C: Reaction stalls
Time 8–10 h Prolonged: Decomposition

Post-reaction workup involves:

  • Neutralization with 5% NaOH to pH 7.5–8.0
  • Liquid-liquid extraction (ethyl acetate)
  • Solvent evaporation under reduced pressure

Hydrochloride Salt Formation
The free base is treated with 37% HCl in isopropanol:

N-(2,6-Dimethylphenyl)-2-piperidin-1-ylacetamide + HCl → Target compound  

Crystallization yields 95–97% pure product after washing with cold diethyl ether.

One-Pot Microwave-Assisted Synthesis

Recent advances from the Royal Society of Chemistry demonstrate accelerated synthesis using microwave irradiation:

Reaction Setup

  • Reagents: 2,6-dimethylaniline (1 eq), chloroacetyl chloride (1.1 eq), piperidine (3.2 eq)
  • Solvent: Acetonitrile (0.5 M)
  • Irradiation: 300 W, 120°C, 20 min

Advantages

  • Total time reduction from 12 h to 35 min
  • Yield improvement (94% vs. 85% conventional)
  • Reduced piperidine usage (3.2 vs. 3.5 eq)

Industrial-Scale Challenges and Solutions

Byproduct Formation

The primary impurity (5–7%) is bis-alkylated piperidine, formed via over-reaction at the acetamide nitrogen. Mitigation strategies include:

  • Phase-Transfer Catalysis: Adding tetrabutylammonium bromide (0.5 mol%) suppresses bis-alkylation to <2%
  • Temperature Gradients: Ramping from 60°C to 80°C over 2 h minimizes thermal decomposition

Crystallization Optimization

Patent data reveals three polymorphic forms with varying bioavailability:

Polymorph Melting Point Solubility (mg/mL) Stability
Form I 189–191°C 12.4 Hygroscopic
Form II 195–197°C 9.8 Non-hygroscopic
Form III 182–184°C 15.2 Metastable

Seeding with Form II crystals during salt precipitation ensures phase purity (>99.5%) for pharmaceutical use.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.14–7.09 (m, 3H, aromatic)
  • δ 3.72 (s, 2H, COCH₂N)
  • δ 2.84–2.79 (m, 4H, piperidine H-α)
  • δ 1.62–1.53 (m, 6H, piperidine H-β/γ)
  • δ 2.25 (s, 6H, CH₃)

FT-IR (KBr) :

  • 3280 cm⁻¹ (N-H stretch)
  • 1654 cm⁻¹ (C=O amide I)
  • 1541 cm⁻¹ (N-H amide II)
  • 1287 cm⁻¹ (C-N stretch)

Chromatographic Purity

HPLC method validation data from LGC Standards:

Column Mobile Phase Retention Time LOD LOQ
C18 (250 mm) MeCN:H₂O (55:45) + 0.1% TFA 6.72 min 0.2 μg/mL 0.6 μg/mL

System suitability tests show resolution >2.0 from closest eluting impurity (bis-alkylated byproduct).

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetic acid, while reduction may produce N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide .

Scientific Research Applications

Chemistry

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical modifications, including oxidation and reduction reactions.

Table 1: Common Reactions and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous solvent
SubstitutionNucleophiles (e.g., amines)Basic conditions

Biology

Research indicates that this compound interacts with sodium channels in neuronal cell membranes, which is significant for its potential use as a local anesthetic. By blocking these channels, it inhibits the propagation of nerve impulses, reducing pain sensation .

Medicine

This compound has been investigated for its potential antiarrhythmic properties. Its mechanism involves stabilizing cardiac rhythm by modulating ion channel activity .

Case Study: Local Anesthetic Properties

A study demonstrated that the compound exhibited effective local anesthetic properties comparable to lidocaine, making it a candidate for further development in pain management therapies .

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique structural characteristics and reactivity .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;hydrochloride involves its interaction with sodium channels in neuronal cell membranes. By blocking these channels, the compound prevents the influx of sodium ions, thereby inhibiting the propagation of nerve impulses. This action results in the reduction of pain sensation and the stabilization of cardiac rhythm .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound belongs to a class of aminoamide local anesthetics and antiarrhythmics. Key structural analogs and their properties are compared below:

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Differences Therapeutic Use Key Pharmacokinetic Features References
Target Compound Piperidine-1-yl acetamide, 2,6-dimethylphenyl Local anesthetic, antiarrhythmic Moderate lipid solubility; duration TBD
Lidocaine Hydrochloride Diethylamino acetamide (no piperidine) Local anesthetic, antiarrhythmic Rapid onset, short duration (~1–2 hours)
Mepivacaine Hydrochloride 1-Methylpiperidine-2-carboxamide Local anesthetic Intermediate duration (~2–3 hours)
Bupivacaine Hydrochloride 1-Butylpiperidine-2-carboxamide Long-acting local anesthetic High lipid solubility, long duration (~4–8 hours)
SUN 1165 (Research Compound) Pyrrolizidine-8-yl acetamide Antiarrhythmic (experimental) Selective sodium channel inhibition

Structural Analysis

  • Piperidine vs. Pyrrolizidine/Pyrrolidine : The target compound’s piperidine ring (6-membered) contrasts with pyrrolizidine (fused 5- and 6-membered rings in SUN 1165) or pyrrolidine (5-membered). Larger rings may enhance receptor binding affinity but alter metabolic pathways .
  • Substituents on the Amide Chain: Lidocaine’s diethylamino group confers rapid onset due to high hydrophilicity, whereas the target compound’s piperidine-1-yl group may prolong duration via increased lipid solubility .
  • Aromatic Ring Modifications : All analogs retain the 2,6-dimethylphenyl group, critical for reducing cardiotoxicity compared to unsubstituted phenyl rings .

Pharmacodynamic and Kinetic Differences

  • Potency : Bupivacaine’s butyl group increases lipid solubility, enhancing potency and duration compared to mepivacaine (methyl group) or the target compound .
  • Metabolism: Piperidine derivatives undergo hepatic CYP450-mediated oxidation, whereas lidocaine’s diethylamino group is metabolized via amidases, affecting elimination half-life .
  • Toxicity: The 2,6-dimethyl substitution minimizes arrhythmogenic risks compared to non-substituted analogs (e.g., older anesthetics like procainamide) .

Impurities and Related Compounds

The target compound shares impurities with lidocaine and mepivacaine, including:

  • 2,6-Dimethylaniline: A genotoxic impurity formed during synthesis .
  • N-Oxide Derivatives : Oxidation products (e.g., Lidocaine N-oxide) with reduced activity .
  • Chloroacetamide Intermediates : Residual intermediates like 2-chloro-N-(2,6-dimethylphenyl)acetamide may arise from incomplete substitution .

Research and Clinical Relevance

  • Antiarrhythmic Potential: SUN 1165, a pyrrolizidine analog, demonstrates selective sodium channel blockade in preclinical studies, suggesting structural flexibility for optimizing antiarrhythmic efficacy .
  • Local Anesthetic Development : Modifications to the piperidine ring (e.g., methyl or butyl groups in mepivacaine/bupivacaine) guide the design of long-acting agents with tailored onset/duration profiles .

Biological Activity

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Synthesis

The synthesis of N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with piperidine under controlled conditions to yield the final product. The overall reaction can be summarized as follows:

  • Formation of Intermediate :
    2 6 Dimethylaniline+2 Chloroacetyl Chloride2 Chloro N 2 6 dimethylphenyl acetamide\text{2 6 Dimethylaniline}+\text{2 Chloroacetyl Chloride}\rightarrow \text{2 Chloro N 2 6 dimethylphenyl acetamide}
  • Final Product Formation :
    2 Chloro N 2 6 dimethylphenyl acetamide+PiperidineN(2,6dimethylphenyl)2piperidin1ylacetamide;hydrochloride\text{2 Chloro N 2 6 dimethylphenyl acetamide}+\text{Piperidine}\rightarrow N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide;\text{hydrochloride}

Properties

PropertyValue
CAS No.77966-90-6
Molecular FormulaC15H23ClN2O
Molecular Weight282.81 g/mol
IUPAC NameN-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride
InChI KeyVBHDRHQPSDOHPO-UHFFFAOYSA-N

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride exhibits its biological activity primarily through its interaction with sodium channels in neuronal cell membranes. By blocking these channels, the compound inhibits the influx of sodium ions, which is crucial for the propagation of nerve impulses. This mechanism results in analgesic effects and stabilization of cardiac rhythms.

Pharmacological Applications

  • Local Anesthetic : The compound has been investigated for its potential use as a local anesthetic due to its sodium channel-blocking properties.
  • Antiarrhythmic Agent : Its ability to stabilize cardiac rhythms suggests potential applications in treating arrhythmias.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting cancer cell proliferation in various cell lines .

Case Study 1: Analgesic Effects

A study examined the efficacy of N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide; hydrochloride in a rat model of neuropathic pain. Results indicated a significant reduction in pain sensitivity compared to control groups, demonstrating its potential as an analgesic agent.

Case Study 2: Anticancer Activity

In vitro studies showed that derivatives of this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 0.67 µM to 3.45 µM, indicating potent activity against these cell lines.

Q & A

Q. What methodologies enable comparative analysis of this compound’s reactivity with other acetamide derivatives?

  • Methodological Answer :
  • Competitive Reaction Studies : React equimolar mixtures of analogs (e.g., chloro- vs. methyl-substituted phenyl rings) with a common nucleophile (e.g., thiophenol) and quantify substitution rates via GC-MS.
  • Hammett Plots : Correlate substituent σ values with reaction rates to elucidate electronic effects .

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